Cholest-5-en-3-yl carbonofluoridate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

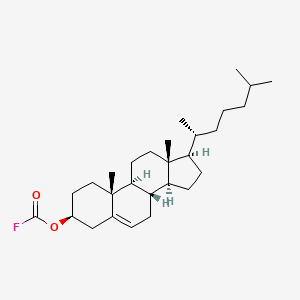

Cholest-5-en-3-yl carbonofluoridate is a cholesterol-derived compound characterized by a carbonyl fluoride group (-O-C(=O)F) attached to the 3β-hydroxyl position of the cholest-5-ene backbone. These derivatives are pivotal in cosmetics, pharmaceuticals, and biochemical research due to their lipid-modifying properties and molecular versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cholest-5-en-3-yl carbonofluoridate typically involves the reaction of cholesterol with a fluorinating agent. One common method involves the use of carbonyl fluoride (COF2) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the carbonofluoridate group at the 3-position of the cholesterol molecule .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cholest-5-en-3-yl carbonofluoridate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form cholest-5-en-3-one derivatives.

Reduction: Reduction reactions can convert the carbonofluoridate group to other functional groups.

Substitution: The carbonofluoridate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cholest-5-en-3-one derivatives, while substitution reactions can produce a variety of cholesteryl derivatives with different functional groups .

Scientific Research Applications

Cholest-5-en-3-yl carbonofluoridate has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis to introduce fluorine-containing groups into molecules.

Biology: The compound is studied for its potential effects on biological membranes and its role in modulating membrane fluidity.

Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to interact with lipid membranes.

Mechanism of Action

The mechanism of action of cholest-5-en-3-yl carbonofluoridate involves its interaction with biological membranes. The carbonofluoridate group can insert into lipid bilayers, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function. The compound’s ability to modulate membrane properties makes it a valuable tool in studying membrane dynamics and developing new therapeutic strategies .

Comparison with Similar Compounds

The cholest-5-en-3-yl scaffold serves as a common structural framework for numerous derivatives. Below is a systematic comparison based on functional group variations, applications, and physicochemical properties.

Carbonate Derivatives

Key Differences :

- Reactivity: The fluoro-carbonate group in carbonofluoridate is expected to be more electrophilic and hydrolytically unstable compared to non-fluorinated carbonates like Cholesteryl Oleyl Carbonate, which are stable enough for cosmetic applications.

- Applications: Non-fluorinated carbonates are used as additives in cosmetics, whereas fluorinated analogs may find niche roles in chemical synthesis or specialized lipid membranes.

Ester Derivatives

Key Differences :

- Stability : Ester derivatives (e.g., acetate, stearate) are generally more hydrolytically stable than carbonate or fluoro-carbonate analogs.

- Functionality : Stearate esters act as emulsifiers due to their long alkyl chains, while acetate esters are smaller and more soluble, favoring biochemical applications.

Halogenated Derivatives

Key Differences :

- Reactivity : Chloride derivatives are highly reactive, enabling nucleophilic substitution reactions, whereas fluoro-carbonates may participate in electrophilic fluorination or act as leaving groups.

Sugar-Modified Derivatives

Key Differences :

- Complexity : Sugar conjugates exhibit higher molecular weights and structural complexity compared to simple carbonates or esters.

- Applications: Used in drug delivery systems or glyco-lipid studies, contrasting with the broader industrial use of non-conjugated derivatives.

Properties

CAS No. |

65928-85-0 |

|---|---|

Molecular Formula |

C28H45FO2 |

Molecular Weight |

432.7 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonofluoridate |

InChI |

InChI=1S/C28H45FO2/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-26(29)30)13-15-27(20,4)25(22)14-16-28(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,27+,28-/m1/s1 |

InChI Key |

VHEUYXQCGHLVPE-JDTILAPWSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)F)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)F)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.